molecular formula C22H17ClFN5O2 B11457272 7-(4-chlorophenyl)-8-(4-fluorobenzyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-8-(4-fluorobenzyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11457272
M. Wt: 437.9 g/mol
InChI Key: OGSMYKMCUCRGAN-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both chlorophenyl and fluorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also requires stringent quality control measures to meet regulatory standards and ensure the safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: shares structural similarities with other imidazopurine derivatives, such as:

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 7-(4-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features may enhance its reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C22H17ClFN5O2

Molecular Weight

437.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H17ClFN5O2/c1-26-19-18(20(30)27(2)22(26)31)29-12-17(14-5-7-15(23)8-6-14)28(21(29)25-19)11-13-3-9-16(24)10-4-13/h3-10,12H,11H2,1-2H3

InChI Key

OGSMYKMCUCRGAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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